molecular formula C21H19F2N5O3S B2670257 N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-49-6

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Katalognummer: B2670257
CAS-Nummer: 872608-49-6
Molekulargewicht: 459.47
InChI-Schlüssel: ATBRWPYMTXXVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a strategically designed epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with significant research value in oncology. This compound, known in publications as Compound 21 , exhibits potent activity against the T790M mutant form of EGFR, which is a primary mechanism of resistance to first-generation EGFR inhibitors like gefitinib in non-small cell lung cancer (NSCLC). Its mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding pocket of EGFR through its acrylamide moiety, leading to sustained suppression of oncogenic signaling pathways. Researchers utilize this benzamide-pyrimidinone derivative to study acquired resistance in EGFR-driven cancers, to explore combination therapies, and to further elucidate the structure-activity relationships of irreversible kinase inhibitors. Its specific targeting profile makes it an essential tool for investigating tumor progression and developing next-generation therapeutic strategies to overcome drug-resistant mutations.

Eigenschaften

CAS-Nummer

872608-49-6

Molekularformel

C21H19F2N5O3S

Molekulargewicht

459.47

IUPAC-Name

N-[4-amino-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H19F2N5O3S/c1-11-2-4-12(5-3-11)9-25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)13-6-7-14(22)15(23)8-13/h2-8H,9-10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI-Schlüssel

ATBRWPYMTXXVQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines various functional groups, which may influence its biological activity. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is C20H22F2N4O3S. The compound features:

  • Amino group : Contributes to its potential as a drug.
  • Dihydropyrimidine ring : Associated with various biological activities.
  • Difluorobenzamide moiety : Enhances lipophilicity and may improve pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections, possibly through inhibition of viral replication.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on various cancer cell lines (e.g., breast cancer and leukemia). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting a strong potential for further development as an anticancer agent .
  • Antiviral Activity :
    • In vitro studies demonstrated that the compound inhibits HIV replication in cultured cells. The mechanism appears to involve interference with viral entry or integration .
  • Anti-inflammatory Action :
    • In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50/EffectReference
AntitumorBreast Cancer10 µM
AntitumorLeukemia5 µM
AntiviralHIVInhibition
Anti-inflammatoryAnimal ModelReduced Cytokines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several pyrimidine-based molecules (Table 1):

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity
Target Compound 3,4-Difluorobenzamide, thioether linkage, 4-methylbenzyl group ~504.5 (calculated) Hypothesized antimicrobial/antitrypanosomatidic activity
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Benzenesulfonamide, hexylthio group ~424.5 Antitrypanosomatidic (IC₅₀: 0.8 µM vs T. brucei)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine core, trifluoromethylphenoxy group ~487.4 Antibacterial (MIC: 8 µg/mL vs S. aureus)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-pyrazolo-pyrimidine hybrid, dual fluorophenyl groups ~589.1 Anticancer (inhibits kinase activity)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Diethylamino-pyrimidine, methoxybenzenesulfonamide ~471.6 Antiparasitic (targets Leishmania spp.)

Key Observations :

  • Fluorine substitutions (3,4-difluoro vs trifluoromethyl in ) modulate electronic effects and binding affinity to hydrophobic pockets in target proteins.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The 3,4-difluorobenzamide group increases lipophilicity (clogP ~2.5) compared to methoxybenzenesulfonamide analogues (clogP ~1.8) .
  • Synthetic Accessibility : The target compound’s synthesis likely employs methods similar to , using thiol-alkylation under mild conditions (yield ~75–88%). In contrast, chromen-pyrazolo-pyrimidines require multi-step protocols with lower yields (28%) .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

Answer: The synthesis of this compound involves multi-step reactions, typically employing coupling agents like HBTU or HATU with DIPEA or NMM as bases in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) . Key steps include:

  • Amide bond formation : Between the pyrimidinedione core and substituted benzamide moieties.
  • Thioether linkage : Introduced via mercapto-acetic acid derivatives.

Q. Characterization :

  • HPLC : To confirm purity (>90% in reported analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., confirming thioether protons at δ 3.5–4.0 ppm and aromatic fluorine signals).
  • HRMS : Validates molecular weight with <2 ppm error .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Standardized protocols : Document reaction stoichiometry, solvent drying methods, and inert atmosphere conditions to minimize side reactions.
  • Quality control : Use orthogonal techniques (e.g., TLC, HPLC, and melting point analysis) to track intermediates.
  • Batch consistency : Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization .

Advanced Research Questions

Q. What computational strategies can predict the compound’s pharmacokinetic and target-binding properties?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., bacterial PPTases or kinases) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability, particularly for the 3,4-difluorobenzamide moiety, which may enhance membrane permeability .
  • MD simulations : Study conformational stability in aqueous environments using GROMACS or AMBER .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Answer:

  • SAR studies : Systematically replace the 4-methylbenzyl or difluorophenyl groups with analogs (e.g., trifluoromethyl, chloro) and evaluate:
    • Enzyme inhibition : Use kinetic assays (e.g., Michaelis-Menten plots for PPTases) .
    • Cellular potency : IC₅₀ determination in bacterial proliferation or cancer cell lines .
  • Electron-withdrawing groups : Fluorine atoms may enhance target affinity via polar interactions or metabolic stability by blocking oxidation sites .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorescence-based assays.
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or methodological biases .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during in vitro assays?

Answer:

  • Stability profiling : Conduct LC-MS stability studies in assay buffers (pH 7.4, 37°C) to identify hydrolytically labile groups (e.g., thioether or amide bonds).
  • Prodrug design : Modify hydrolytically unstable moieties (e.g., esterify carboxyl groups) to enhance stability .

Q. How can AI/ML enhance the development of derivatives?

Answer:

  • Generative models : Use platforms like ChemBERTa to propose novel analogs with optimized properties.
  • Reaction prediction : Tools like IBM RXN for retrosynthetic planning to bypass low-yield steps .
  • Data integration : Train ML models on PubChem or ChEMBL bioactivity data to prioritize high-potential candidates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.